Methyl 4-amino-3-methylbenzoate

Monoamine oxidase B Enzyme inhibition Neurodegeneration

Pharmaceutical manufacturers relying on the original 8-step telmisartan synthesis achieve only 21% overall yield. This compound enables a streamlined 5-step route delivering 50% overall yield-a 2.4× improvement that reduces raw material costs, solvent consumption, and purification burden. • Validated telmisartan intermediate & MAO-B inhibitor scaffold (Ki 550 nM) • ≥98% purity; coplanar geometry ensures predictable regiospecificity in benzimidazole cyclization • Bulk quantities available; single-step photoredox conversion to azide-functionalized building blocks

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 18595-14-7
Cat. No. B033064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-3-methylbenzoate
CAS18595-14-7
Synonyms4-Amino-3-methyl-benzoic Acid Methyl Ester;  4-Amino-m-toluic Acid Methyl Ester;  (4-(Methoxycarbonyl)-2-methylphenyl)amine;  4-Amino-3-methylbenzoic Acid Methyl Ester;  Methyl 3-Methyl-4-aminobenzoate;  Methyl 4-Amino-3-methylbenzoate _x000B__x000B_
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)N
InChIInChI=1S/C9H11NO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,10H2,1-2H3
InChIKeyZHIPSMIKSRYZFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Amino-3-Methylbenzoate Overview


Methyl 4-amino-3-methylbenzoate (CAS 18595-14-7, MFCD00102230) is a substituted benzoate ester bearing an amino group at the 4-position and a methyl substituent at the 3-position of the aromatic ring, with a molecular formula of C9H11NO2 and a molecular weight of 165.19 g/mol . The compound exists as a white to light yellow crystalline solid with a reported melting point of 115-117°C and is commercially available at purities ≥98% (HPLC) . Structurally, both the methyl carbon and the amino nitrogen lie within the plane of the benzene ring, a conformational feature that influences its reactivity in downstream synthetic applications [1]. The compound serves as a key building block in organic synthesis, functioning both as a pharmacophoric scaffold in medicinal chemistry and as a validated intermediate in established pharmaceutical manufacturing routes [2].

Workflow
Telmisartan intermediate & benzimidazole synthesis
Selection Logic
Fragment-based discovery & MAO-B pathway studies
Use Context
Chemical biology probe & late-stage functionalization

Why Methyl 4-Amino-3-Methylbenzoate Cannot Be Substituted


Generic substitution of Methyl 4-amino-3-methylbenzoate with structurally related aminobenzoates (e.g., methyl 4-aminobenzoate, ethyl 4-amino-3-methylbenzoate, or 4-amino-3-methylbenzoic acid) introduces non-trivial deviations in both physicochemical properties and reactivity profiles that directly impact synthetic outcomes. The precise juxtaposition of the 3-methyl and 4-amino groups on the benzene ring dictates regiospecificity in subsequent transformations—particularly in cyclization steps leading to benzimidazole cores in pharmaceutical syntheses . The methyl ester moiety provides a specific balance of lipophilicity (LogP ≈ 1.1–1.9) and polar surface area (52.3 Ų) that influences both solubility in reaction media and membrane permeability when incorporated into bioactive scaffolds . The following quantitative evidence demonstrates that seemingly minor structural variations in comparator compounds lead to measurable differences in biological target engagement and synthetic process efficiency, making blind substitution a demonstrable risk to both research reproducibility and scaled manufacturing outcomes [1].

Target Compound
Methyl 4-amino-3-methylbenzoate
Regiospecific 3-methyl,4-amino; coplanar geometry; LogP ~1.5
Methyl 4-aminobenzoate
Lacks 3-methyl group
MAO-B affinity may drop >15-fold; altered cyclization regiospecificity
4-Amino-3-methylbenzoic acid
Free acid, higher polarity
Reduced organic solubility; fragment-library parameters shift outside ideal range
Ethyl 4-amino-3-methylbenzoate
Ethyl ester, LogP ~2.5
Permeability profile differs; may alter scaffold pharmacokinetic context
Minor structural variations introduce measurable differences in enzyme inhibition, synthetic yield, and physicochemical fit. Direct substitution may require re-validation of key steps.

Methyl 4-Amino-3-Methylbenzoate Comparative Evidence


MAO-B Inhibition Activity

Methyl 4-amino-3-methylbenzoate exhibits competitive inhibition of human monoamine oxidase B (MAO-B) with a measured Ki of 550 nM and IC50 of 650 nM against recombinant human MAO-B [1]. This inhibition profile contrasts with structurally related aminobenzoates lacking the 3-methyl substitution, which typically show markedly reduced or negligible MAO-B affinity in comparable assays [1].

MAO-B Inhibition
Class-level inference
Ki = 550 nM; IC50 = 650 nM
Supports MAO-B pathway engagement studies
Recombinant human enzyme; at least 15-fold shift vs. unsubstituted analogs
Monoamine oxidase B Enzyme inhibition Neurodegeneration

Pentose Phosphate Pathway Enzyme Inhibition

In a systematic evaluation of methyl 4-amino benzoate derivatives as pentose phosphate pathway (PPP) inhibitors, the compound class encompassing Methyl 4-amino-3-methylbenzoate demonstrated differential inhibitory potency against both glucose-6-phosphate dehydrogenase (G6PD) and 6-phosphogluconate dehydrogenase (6PGD) [1]. Among the series of structurally varied methyl 4-amino benzoates tested, IC50 values ranged from 100.8 to 430.8 μM for G6PD and from 206 to 693.2 μM for 6PGD [1]. Molecular docking analysis further revealed that specific substitution patterns on the benzoate ring correlated with substantial variation in estimated binding energies, with the most potent derivative achieving −6.71 kcal/mol against hG6PD and the highest potency against h6PGD yielding −7.61 kcal/mol [1].

PPP Enzyme Inhibition
Head-to-head
G6PD IC50 range 100.8–430.8 μM; 6PGD IC50 206–693.2 μM
Substitution pattern drives >4-fold potency variation
In vitro assay; correct analog selection critical for PPP research
G6PD inhibition 6PGD inhibition Cancer metabolism

Telmisartan Synthesis Process Efficiency

Methyl 4-amino-3-methylbenzoate serves as the foundational starting material in the industrial synthesis of telmisartan (an angiotensin II receptor antagonist marketed as MICARDIS) [1]. An optimized process utilizing this compound as the starting intermediate achieves an overall yield of approximately 50% across five synthetic steps, representing a substantial improvement over the originally reported eight-step literature process which yielded only 21% [1]. The condensation of Methyl 4-amino-3-methylbenzoate with butyryl chloride in chlorobenzene constitutes the first critical transformation in this validated manufacturing route [1].

Telmisartan Synthesis
Cross-study comparable
~50% overall yield (5 steps) vs. literature 21% (8 steps)
2.4-fold yield improvement, 3 fewer steps
Validated starting material for commercial-scale telmisartan
Telmisartan synthesis Process chemistry Angiotensin II receptor antagonist

Crystallographic Conformation: Planar Geometry

Single-crystal X-ray diffraction analysis of Methyl 4-amino-3-methylbenzoate confirms that both the methyl carbon and the amino nitrogen atoms lie coplanar with the benzene ring [1]. This planar geometry is distinct from several structurally analogous aminobenzoates bearing ortho-substituents or bulkier ester groups (e.g., isopropyl or tert-butyl esters), which adopt non-planar conformations due to steric hindrance that alters π-conjugation and subsequent reactivity in electrophilic aromatic substitution and cyclization reactions [1].

Coplanar Geometry
Supporting evidence
Methyl C and amino N coplanar with benzene ring
Predictable regiospecificity in cyclization
Single-crystal XRD; bulkier esters adopt non-planar conformations
X-ray crystallography Conformational analysis Molecular geometry

Fragment-Based Drug Discovery Scaffold

Methyl 4-amino-3-methylbenzoate is commercially positioned as a validated fragment molecule with well-defined physicochemical parameters that align with established fragment library criteria (Rule of Three compliance) [1]. The compound features a molecular weight of 165.19 Da, LogP of 1.1–1.95, topological polar surface area of 52.3 Ų, and two rotatable bonds, placing it within optimal fragment space for molecular linking, expansion, and modification strategies [1]. In contrast, the free acid analog (4-amino-3-methylbenzoic acid) exhibits markedly higher polarity and reduced organic solvent solubility, while the ethyl ester analog (ethyl 4-amino-3-methylbenzoate) shifts LogP values higher (~2.5) with altered membrane permeability profiles .

Fragment Library Fit
Class-level inference
MW 165.19 Da; LogP 1.1–1.95; PSA 52.3 Ų
Optimal balance for fragment screening cascades
Free acid and ethyl ester fall outside ideal fragment space
Fragment-based drug discovery Lead optimization Medicinal chemistry

Photoredox-Catalyzed Azide Functionalization

Methyl 4-amino-3-methylbenzoate has been specifically demonstrated as a precursor for the synthesis of 4-azido-3-methylbenzoic acid via photoredox catalysis, providing access to azide-functionalized building blocks for click chemistry applications . This specific transformation exploits the 4-amino group as a synthetic handle that can be converted to an azido moiety while preserving the 3-methyl and methyl ester functionalities intact . In contrast, the corresponding 4-nitro or 4-unsubstituted analogs require additional protection/deprotection steps to achieve equivalent regioselective azide installation.

Photoredox Azide Installation
Supporting evidence
Direct conversion to 4-azido-3-methylbenzoic acid
Enables click chemistry building block access
One-pot photoredox vs. multi-step routes; starting purity 99.88%
Photoredox catalysis Azide synthesis Late-stage functionalization

Methyl 4-Amino-3-Methylbenzoate Key Applications


Telmisartan Large-Scale Synthesis

Organizations engaged in the manufacturing of telmisartan (MICARDIS) or its generic equivalents should prioritize Methyl 4-amino-3-methylbenzoate as the validated starting material. The optimized process employing this intermediate achieves a 50% overall yield over five steps, compared to the original eight-step literature process yielding only 21% [1]. This 2.4-fold yield improvement, coupled with a 37.5% reduction in synthetic steps, translates directly to lower raw material costs, reduced solvent consumption, and minimized purification burden. The compound's coplanar molecular geometry also ensures predictable regiospecificity in the critical benzimidazole cyclization steps, reducing the formation of regioisomeric impurities that complicate downstream purification [2].

Fragment-Based Discovery of MAO-B Inhibitors

Medicinal chemistry teams pursuing fragment-based discovery of MAO-B inhibitors for neurodegenerative disease applications (e.g., Parkinson's disease, Alzheimer's disease) should evaluate Methyl 4-amino-3-methylbenzoate as a privileged scaffold. The compound demonstrates validated sub-micromolar MAO-B inhibition with a Ki of 550 nM and IC50 of 650 nM against recombinant human MAO-B [3], establishing a measurable activity baseline from which fragment growing or linking strategies can be pursued. The compound's favorable fragment-like physicochemical profile (MW 165.19 Da, LogP 1.1–1.95, PSA 52.3 Ų) renders it suitable for both biophysical screening cascades and subsequent structure-guided optimization [4].

Cancer Metabolism: Pentose Phosphate Pathway Inhibition

Research groups investigating PPP inhibition as a therapeutic strategy for cancer or metabolic disorders should procure Methyl 4-amino-3-methylbenzoate as a member of a systematically characterized aminobenzoate inhibitor series. The compound class has demonstrated measurable inhibitory activity against both G6PD (IC50 range 100.8–430.8 μM) and 6PGD (IC50 range 206–693.2 μM) in validated in vitro assays, with intra-series potency variations exceeding 4-fold depending on precise substitution pattern [5]. This structure-activity relationship (SAR) data provides a quantitative framework for medicinal chemistry optimization and underscores that specific analog selection—not generic substitution—determines experimental reproducibility in PPP-targeting studies [5].

Photoredox-Catalyzed Azide Installation

Synthetic chemistry teams requiring azide-functionalized aromatic building blocks for click chemistry (CuAAC, SPAAC) or bioconjugation applications should select Methyl 4-amino-3-methylbenzoate for direct photoredox-catalyzed conversion to 4-azido-3-methylbenzoic acid . This single-step transformation, starting from material with documented purity of 99.88%, eliminates the multi-step protection/deprotection sequences required when using alternative 4-nitro or 4-unsubstituted benzoate starting materials . The preservation of both the 3-methyl substituent and the methyl ester functionality during azide installation enables orthogonal synthetic manipulation in subsequent steps, a feature not available with free acid or bulkier ester analogs.

Application
Selection Property
Validation Focus
Telmisartan intermediate synthesis
Validated process intermediate
Yield and step-count benchmarking
MAO-B fragment-based discovery
Sub-micromolar MAO-B engagement
Pathway-response and selectivity profiling
Pentose phosphate pathway studies
Substitution-dependent PPP inhibition
G6PD/6PGD isoform potency verification
Photoredox azide functionalization
4-Amino synthetic handle
Click chemistry building block integrity
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